molecular formula C10H10BrF B1382662 1-Bromo-4-(3-fluorocyclobutyl)benzene CAS No. 1892592-56-1

1-Bromo-4-(3-fluorocyclobutyl)benzene

Cat. No.: B1382662
CAS No.: 1892592-56-1
M. Wt: 229.09 g/mol
InChI Key: HCXLNMHFYCFPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(3-fluorocyclobutyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .


Synthesis Analysis

The synthesis of this compound can involve electrophilic aromatic substitution reactions . The reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrF . The molecular weight is 229.09 .


Chemical Reactions Analysis

The chemical reactions of this compound can involve electrophilic aromatic substitution reactions . The reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H10BrF and a molecular weight of 229.09 .

Scientific Research Applications

Organometallic Synthesis

  • Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene : This compound is a versatile starting material in organometallic synthesis, used for reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Graphene Nanoribbon Synthesis

  • Synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene : This compound serves as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil, Uthaisar, Barone, & Fahlman, 2012).

Fluorescence Properties

  • Study of 1-Bromo-4-(2,2-diphenylvinyl) benzene : The research highlights the compound's fluorescence properties in both solution and solid state, showing its potential application in photoluminescent materials (Zuo-qi, 2015).

Radiopharmaceuticals

  • Radiosynthesis of 1‐[18F]fluoromethyl‐4‐methyl‐benzene : This research involves the preparation of 1‐[18F]fluoromethyl‐4‐methyl‐benzene and related compounds, indicating its potential application in the field of radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Fluorination and Chemical Synthesis

  • Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives : This research demonstrates the direct fluorination of benzene derivatives, useful in producing compounds with high regioselectivity for various chemical syntheses (Zhao, Ming, Tang, & Zhao, 2016).

Mechanism of Action

The mechanism of action for 1-Bromo-4-(3-fluorocyclobutyl)benzene involves a two-step mechanism for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .

Safety and Hazards

Safety data sheets indicate that 1-Bromo-4-(3-fluorocyclobutyl)benzene should be handled with care. It should be kept away from open flames, hot surfaces, and sources of ignition . It is advised to use only non-sparking tools and take precautionary measures against static discharges .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(3-fluorocyclobutyl)benzene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It interacts with various enzymes and proteins, influencing their activity and function. The nature of these interactions can vary, including covalent bonding, non-covalent interactions, and enzyme inhibition or activation . For instance, this compound may act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular function . Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further influence biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-bromo-4-(3-fluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXLNMHFYCFPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(3-fluorocyclobutyl)benzene
Reactant of Route 2
1-Bromo-4-(3-fluorocyclobutyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(3-fluorocyclobutyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(3-fluorocyclobutyl)benzene
Reactant of Route 5
1-Bromo-4-(3-fluorocyclobutyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(3-fluorocyclobutyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.